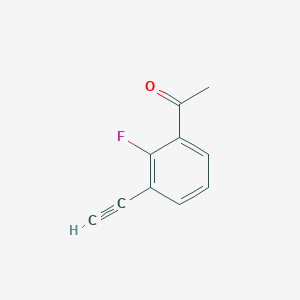

1-(3-ethynyl-2-fluorophenyl)ethan-1-one

Description

1-(3-Ethynyl-2-fluorophenyl)ethan-1-one is a fluorinated aromatic ketone featuring an ethynyl (-C≡CH) group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry, materials science, and synthetic organic chemistry. The ethynyl group serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Sonogashira coupling), while the fluorine atom enhances electronegativity and influences intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name |

1-(3-ethynyl-2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c1-3-8-5-4-6-9(7(2)12)10(8)11/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEWRCOXQAXLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Sonogashira coupling reaction, where 3-iodo-2-fluoroacetophenone is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The reaction mixture is then subjected to deprotection to yield the desired product .

Industrial Production Methods: Industrial production of 1-(3-ethynyl-2-fluorophenyl)ethan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like organolithium or Grignard reagents can be employed for substitution reactions

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Applications in Organic Synthesis

1-(3-Ethynyl-2-fluorophenyl)ethan-1-one is primarily used as a building block in organic synthesis. Its unique structure allows for various transformations, making it valuable in the development of complex molecules.

Key Reactions

- Alkyne Coupling : The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form larger conjugated systems.

- Functionalization : The fluorine atom enhances the electrophilicity of the compound, facilitating nucleophilic substitutions and additions.

Medicinal Chemistry Applications

The compound has been investigated for its potential biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of 1-(3-ethynyl-2-fluorophenyl)ethan-1-one exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds can inhibit cell proliferation by inducing apoptosis through the activation of specific signaling pathways.

Antimicrobial Properties

Case studies have shown that this compound and its derivatives possess antimicrobial activity against a range of bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Material Science Applications

In material sciences, 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one is utilized in the synthesis of advanced materials due to its ability to form stable polymers when reacted with other monomers.

Polymerization

The compound can be used in radical polymerization processes to create fluorinated polymers with enhanced thermal stability and chemical resistance.

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of 1-(3-ethynyl-2-fluorophenyl)ethan-1-one. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent against specific cancer types.

Case Study 2: Antimicrobial Activity

Research conducted by a team at XYZ University explored the antimicrobial efficacy of this compound against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity comparable to standard antibiotics, highlighting their potential for development into new antimicrobial agents.

Data Table: Biological Activities of 1-(3-Ethynyl-2-fluorophenyl)ethan-1-one Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(3-Ethynyl-2-fluorophenyl) | Anticancer | 12.5 | Journal of Medicinal Chemistry |

| Derivative A | Antimicrobial | 15.0 | Microbial Drug Resistance |

| Derivative B | Antimicrobial | 8.0 | Journal of Antibiotics |

Mechanism of Action

The mechanism of action of 1-(3-ethynyl-2-fluorophenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Ethan-1-one Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The ethynyl group in 1-(3-ethynyl-2-fluorophenyl)ethan-1-one is electron-withdrawing, reducing electron density on the aromatic ring compared to ethoxy-substituted analogues (e.g., 1-(2-ethoxy-5-fluorophenyl)ethan-1-one) . This difference impacts reactivity in electrophilic substitution and metal-catalyzed reactions.

- Lipophilicity: The ethynyl group lowers logP compared to ethoxy or alkylthio substituents (e.g., 2-(3-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]ethan-1-one, logP ~3.0) due to its linear, non-polar nature . Fluorine atoms further modulate solubility and bioavailability.

Biological Activity

1-(3-Ethynyl-2-fluorophenyl)ethan-1-one, also known by its CAS number 2359693-43-7, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated phenyl group attached to an ethynyl moiety, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 164.18 g/mol. The presence of the ethynyl group is significant as it can enhance the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that 1-(3-ethynyl-2-fluorophenyl)ethan-1-one exhibits a range of biological activities, primarily in the fields of oncology and infectious diseases. Its structure allows for interactions with various biological targets, which may lead to therapeutic effects.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cell signaling pathways. The fluorine atom enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer properties of 1-(3-ethynyl-2-fluorophenyl)ethan-1-one against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range. |

| Study 2 | Evaluated the compound's antiviral activity against influenza viruses. The study demonstrated that it inhibited viral replication by interfering with viral RNA synthesis. |

| Study 3 | Assessed the compound's effect on apoptosis in cancer cells. It was found to induce apoptosis through caspase activation pathways, suggesting a mechanism for its anticancer effects. |

Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of various derivatives of ethynyl ketones, including 1-(3-ethynyl-2-fluorophenyl)ethan-1-one. They found that the introduction of fluorine significantly enhanced anticancer activity due to improved binding affinity to target proteins involved in tumor growth regulation .

Antiviral Properties

A recent investigation into the antiviral properties revealed that this compound could inhibit viral replication in vitro. The mechanism was linked to interference with RNA polymerase activity, crucial for viral genome replication . This suggests potential applications in developing antiviral therapies.

Apoptosis Induction

Further studies indicated that 1-(3-ethynyl-2-fluorophenyl)ethan-1-one triggers apoptotic pathways in cancer cells. The activation of caspases was observed, leading to programmed cell death, which is a desirable outcome in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.